![molecular formula C9H8S B097776 6-甲基苯并[b]噻吩 CAS No. 16587-47-6](/img/structure/B97776.png)
6-甲基苯并[b]噻吩
描述
6-Methylbenzo[b]thiophene is an organic compound with the molecular formula C9H8S. It is a derivative of benzo[b]thiophene, where a methyl group is attached to the sixth position of the benzene ring.
科学研究应用
6-Methylbenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Derivatives of this compound have shown potential as anticancer agents, particularly in overcoming cisplatin resistance by targeting apoptosis and DNA repair pathways
作用机制
Target of Action
The primary target of 6-Methylbenzo[b]thiophene is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .
Mode of Action
6-Methylbenzo[b]thiophene interacts with its target, Mcl-1, by downregulating it . This downregulation prompts a conspicuous apoptotic response, meaning it triggers programmed cell death . It also causes DNA damage .
Biochemical Pathways
The compound affects the apoptosis and DNA repair pathways . By downregulating Mcl-1, it interferes with these pathways, leading to increased apoptosis and decreased DNA repair . This is particularly significant in the context of cancer cells, where dysregulation of apoptosis and DNA damage repair are leading mechanisms of drug resistance .
Pharmacokinetics
It’s worth noting that the compound can effectively enter cancer cells
Result of Action
The result of 6-Methylbenzo[b]thiophene’s action is increased cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . The compound causes DNA damage and simultaneously downregulates Mcl-1, leading to a significant increase in apoptosis . It also downregulates the DNA damage repair proteins RAD51 and BRCA2 .
Action Environment
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This method allows for the formation of the benzo[b]thiophene skeleton through an aryne intermediate . Another method involves the cyclization of β-ketothioamides with enynones in the presence of copper acetate and DBU in ethanolamine at elevated temperatures .
Industrial Production Methods: Industrial production of 6-Methylbenzo[b]thiophene typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.
化学反应分析
Types of Reactions: 6-Methylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to dihydrobenzo[b]thiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzo[b]thiophene derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the electrophile used.
相似化合物的比较
Benzo[b]thiophene: The parent compound without the methyl group.
5-Methylbenzo[b]thiophene: A similar compound with the methyl group at the fifth position.
3-Chlorobenzo[b]thiophene: A derivative with a chlorine atom at the third position.
Uniqueness: 6-Methylbenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target specific molecular pathways, such as the myeloid cell leukemia-1 protein, makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
6-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMIMNVXACKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937136 | |
| Record name | 6-Methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16587-47-6, 31393-23-4 | |
| Record name | Benzo(b)thiophene, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbenzo(b)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031393234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylbenzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-methylbenzo[b]thiophene contribute to the activity of the potent neurokinin-2 receptor antagonist described in the research?
A1: While the exact mechanism of interaction isn't fully detailed in the provided research [], the incorporation of the 6-methylbenzo[b]thiophene moiety was a key step in improving the in vivo activity of the antagonist molecule. This suggests that this structure likely contributes favorably to binding affinity, drug-like properties, or both. Further studies would be needed to elucidate the precise binding interactions and their impact on downstream signaling pathways.
Q2: What are the structure-activity relationships observed for 6-methylbenzo[b]thiophene derivatives in the context of neurokinin-2 receptor antagonism?
A2: The research highlights that reducing the overall peptide character of initial lead compounds, which incorporated a 6-methylbenzo[b]thiophene group, led to improved in vivo antagonist activity []. This implies that the 6-methylbenzo[b]thiophene moiety itself is well-tolerated and that further modifications to reduce peptide characteristics are beneficial for achieving desirable pharmacological properties.
Q3: How is 6-methylbenzo[b]thiophene utilized in the development of platinum-based anticancer drugs?
A3: Researchers have synthesized platinum(IV) prodrugs that incorporate ligands derived from 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid []. These complexes exhibited promising anticancer activity, particularly against cisplatin-resistant cancer cell lines.
Q4: What is the proposed mechanism of action for platinum(IV) prodrugs containing 6-methylbenzo[b]thiophene derivatives?
A4: The platinum(IV) prodrugs with 6-methylbenzo[b]thiophene-derived ligands are suggested to target myeloid cell leukemia-1 (Mcl-1) []. By downregulating Mcl-1, these prodrugs aim to promote apoptosis (programmed cell death) and interfere with DNA damage repair mechanisms, thereby overcoming cisplatin resistance in cancer cells.
Q5: What are the advantages of using 6-methylbenzo[b]thiophene-containing platinum(IV) prodrugs compared to cisplatin?
A5: The research indicates that these novel prodrugs show several advantages over cisplatin, including:
- Enhanced cytotoxicity: They exhibit higher cytotoxicity against a broader range of cancer cell lines, particularly cisplatin-resistant ones [].
- Lower resistance factors: The development of resistance to these prodrugs is less pronounced compared to cisplatin [].
- Multi-target approach: They target both apoptosis and DNA repair pathways, potentially leading to a more effective antitumor response [].
- Reduced toxicity: Initial studies suggest that these prodrugs may have lower toxicity profiles compared to cisplatin [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


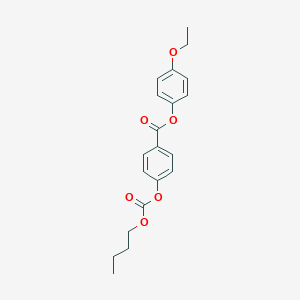

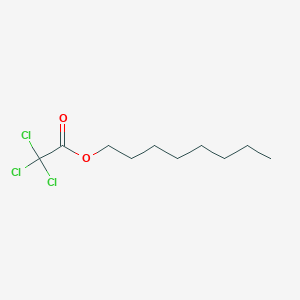
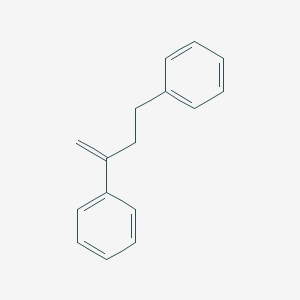
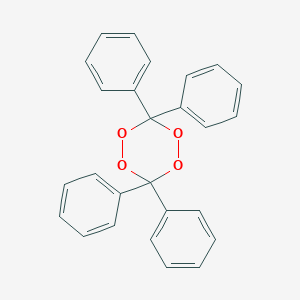
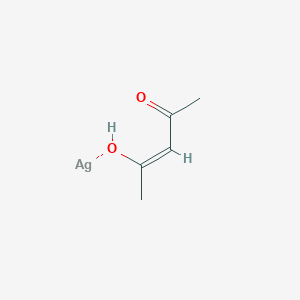
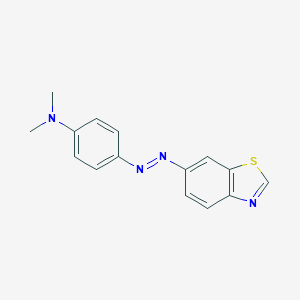
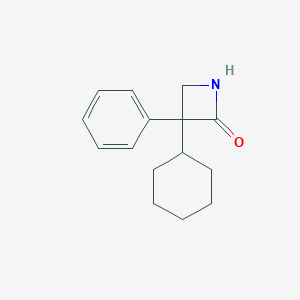
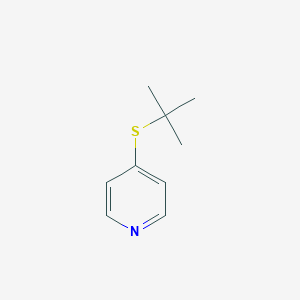
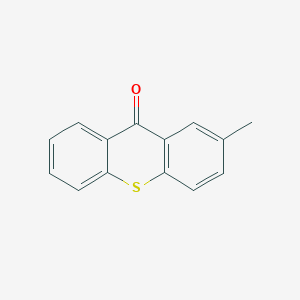
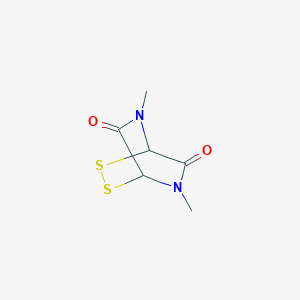
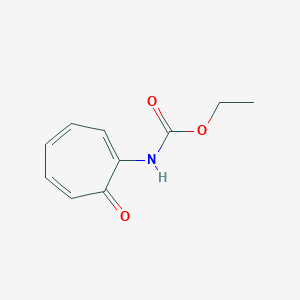
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
